
Esmalorid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esmalorid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic molecule that has been developed to target specific biological pathways, making it a valuable tool for studying various physiological and biochemical processes. In
Aplicaciones Científicas De Investigación
Esmalorid has a wide range of potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Mecanismo De Acción
Esmalorid works by inhibiting the activity of specific enzymes in the body. These enzymes are involved in various biological processes, including inflammation and oxidative stress. By inhibiting these enzymes, esmalorid can reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Efectos Bioquímicos Y Fisiológicos
Esmalorid has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, esmalorid has been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of esmalorid is its specificity for certain enzymes, making it a valuable tool for studying specific biological pathways. Additionally, esmalorid has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of esmalorid is that it may not be effective in all biological systems, as its mechanism of action is specific to certain enzymes.
Direcciones Futuras
There are several future directions for research on esmalorid. One area of research is the development of new analogs of esmalorid that may have improved efficacy or specificity. Additionally, esmalorid could be used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Finally, esmalorid could be used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Conclusion:
Esmalorid is a synthetic molecule that has potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways. With further research, esmalorid could become a valuable tool for studying and treating various diseases.
Métodos De Síntesis
Esmalorid is a synthetic molecule that is produced through a multi-step chemical synthesis process. The starting material for the synthesis is 2,6-dichloro-4-nitroaniline, which is reacted with a series of reagents to produce the final product. The synthesis process involves several purification steps to ensure the purity of the final product. The yield of the synthesis process is typically around 50%, making it a relatively efficient method for producing esmalorid.
Propiedades
Número CAS |
138258-83-0 |
|---|---|
Nombre del producto |
Esmalorid |
Fórmula molecular |
C14H16Cl4N10O5S2 |
Peso molecular |
610.3 g/mol |
Nombre IUPAC |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H8Cl3N3O4S2.C6H8ClN7O/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,7-8,13-14H,(H2,12,15,16);(H4,8,9,13)(H4,10,11,14,15) |
Clave InChI |
AWMCXNJSYPIOAB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Sinónimos |
Esmalorid Esmaloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



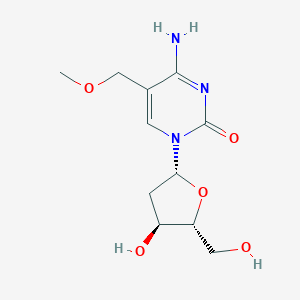
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
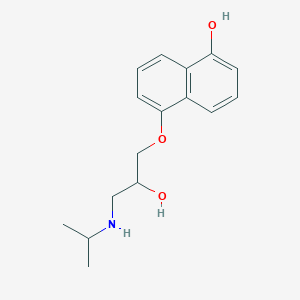
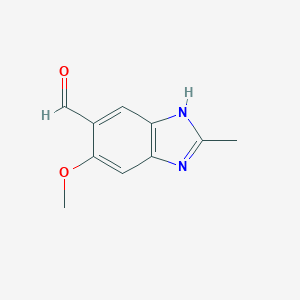
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
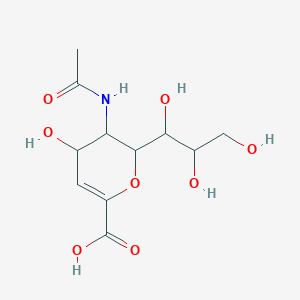


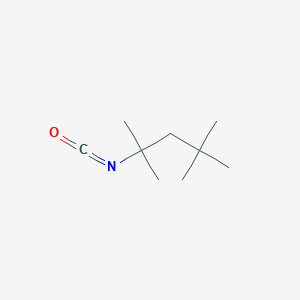
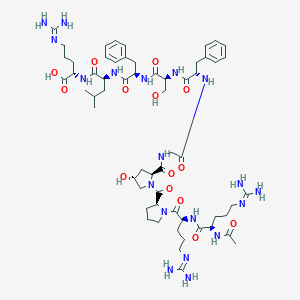

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)

